molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol

Cat. No. B122048
M. Wt: 156.19 g/mol
InChI Key: BWYBJXQUZQLJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol, also known as AMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of potential applications in scientific research. One area of interest is in the study of glutamate receptors, as 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to be a selective agonist of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol involves its binding to the AMPA receptor, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions is important for the regulation of synaptic plasticity, which is important for learning and memory.

Biochemical And Physiological Effects

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been found to increase the release of acetylcholine, which is important for the regulation of attention and memory.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor activation without the confounding effects of other receptors. However, one limitation of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol. One area of interest is in the development of new drugs that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders. Another area of interest is in the study of the effects of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol on synaptic plasticity, which could provide insights into the mechanisms of learning and memory. Additionally, further research is needed to explore the potential toxicity of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol and to develop safer methods of synthesis.

properties

CAS RN

155601-24-4

Product Name

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol

InChI

InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3

InChI Key

BWYBJXQUZQLJMV-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)N)NCCO

Canonical SMILES

CN1C(=C(C=N1)N)NCCO

synonyms

Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g (3.77 mmoles) of 3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole are hydrogenated in a solution of 380 mg (3.77 mmoles) sulfuric acid in 50 ml water for 2 hours according to method (2). 720 mg (75 percent of theory) of 4-amino-5-(2'-hydroxyethyl)amino-1-methylpyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 94° to 97° C.
Name
3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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